Peldesine

PNP Inhibition Enzyme Kinetics Immunosuppression

Peldesine (BCX-34) offers a moderately potent, reversible PNP inhibition profile (human RBC IC50 36 nM, Ki 23 nM) with 23- to 75-fold lower enzymatic potency than Forodesine—enabling graded PNP blockade for dose-response studies. It achieves 76% oral bioavailability in rats (~1.2-fold advantage over Forodesine) with 98% ex vivo RBC PNP suppression at 100 mg/kg p.o., making it the preferred reference compound for rat pharmacology. Uniquely supported by Phase 3 topical trial data (1% dermal cream for cutaneous T-cell lymphoma). Demonstrates T-cell-selective, IL-2-independent immunosuppression without affecting B-cell proliferation.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 133432-71-0
Cat. No. B163527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeldesine
CAS133432-71-0
SynonymsPeldesine
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N
InChIInChI=1S/C12H11N5O/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12/h1-3,5-6,15H,4H2,(H3,13,16,17,18)
InChIKeyDOHVAKFYAHLCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peldesine (BCX-34) for PNP Inhibition Research: Procurement-Ready Compound Profile


Peldesine (CAS 133432-71-0, synonym BCX-34) is a small-molecule, competitive and reversible inhibitor of purine nucleoside phosphorylase (PNP) [1]. It exhibits potent enzyme inhibition with an IC50 of 36 nM against human red blood cell (RBC) PNP and a Ki of 23 nM [2]. The compound demonstrates oral bioavailability, achieving approximately 51% in humans and 76% in rats, with a human terminal half-life of 3.5 ± 1.0 hours [3]. Developed by BioCryst Pharmaceuticals and advanced to Phase 3 clinical trials for cutaneous T-cell lymphoma, Peldesine serves as a critical reference compound for studying PNP-mediated T-cell selective immunosuppression [4].

Why Peldesine Cannot Be Interchanged with Other PNP Inhibitors


Purine nucleoside phosphorylase inhibitors, such as Peldesine (BCX-34), Forodesine (BCX-1777, Immucillin-H), and PD141955, exhibit significant quantitative disparities in both enzyme inhibition potency and functional T-cell suppression despite sharing the same nominal target [1]. Forodesine demonstrates IC50 values ranging from 0.48 to 1.57 nM for PNP inhibition, which is approximately 23- to 75-fold more potent than Peldesine's human RBC PNP IC50 of 36 nM [2]. This potency differential translates directly to functional T-cell proliferation assays, where Forodesine is reported as 10- to 100-fold more potent than Peldesine [2]. Additionally, Peldesine achieves 76% oral bioavailability in rats compared to Forodesine's 63% in mice, representing a ~1.2-fold advantage in rodent oral exposure [3]. These quantifiable differences in enzyme inhibition potency, cellular functional activity, and pharmacokinetic parameters preclude simple substitution between PNP inhibitors in research protocols.

Peldesine (BCX-34) Quantitative Differentiation Evidence: Head-to-Head Data Against Key Comparators


Enzyme Inhibition Potency: Peldesine vs. Forodesine (BCX-1777) IC50 Comparison

Peldesine inhibits human RBC PNP with an IC50 of 36 nM, whereas Forodesine (BCX-1777), a more advanced transition-state analog inhibitor, demonstrates IC50 values ranging from 0.48 to 1.57 nM for human PNP [1]. This represents a 23- to 75-fold difference in enzymatic inhibition potency between the two PNP inhibitors [2].

PNP Inhibition Enzyme Kinetics Immunosuppression

T-Cell Proliferation Inhibition: Peldesine Functional Activity in Human Lymphocytes

Peldesine inhibits human T-cell proliferation with an IC50 of 800 nM (0.8 µM) in standard assays [1]. In human leukemia CCRF-CEM T-cells in the presence of deoxyguanosine, the IC50 improves to 0.57 µM [2]. Forodesine, by comparison, inhibits human lymphocyte proliferation with IC50 values below 0.1 to 0.38 µM in the presence of 3-10 µM 2'-deoxyguanosine, representing a 10- to 100-fold more potent functional inhibition [3].

T-cell Proliferation Immunosuppression Cellular Assay

Oral Bioavailability: Peldesine Rodent PK Advantage Over Forodesine

Peldesine demonstrates 76% oral bioavailability in rats [1], while Forodesine exhibits 63% oral bioavailability in mice [2]. This represents a ~1.2-fold (20.6% relative) improvement in rodent oral exposure for Peldesine. In humans, Peldesine achieves 51% absolute oral bioavailability with linear pharmacokinetics over 30 to 144 mg/m² dose range [3].

Pharmacokinetics Oral Bioavailability Rodent Model

Ex Vivo PNP Suppression: Peldesine In Vivo Target Engagement in Rats

Following a single oral dose of 100 mg/kg in rats, Peldesine suppresses ex vivo RBC PNP activity by 98% at 3 hours post-administration [1]. At a lower dose of 30 mg/kg, Peldesine elevates plasma inosine 2-fold [1]. In mice at the same 100 mg/kg dose, ex vivo skin PNP suppression reaches 39% at 3 hours [1].

Target Engagement Ex Vivo Assay In Vivo Pharmacology

Clinical Efficacy Signal: Peldesine Topical Formulation in CTCL

In a Phase 3 randomized, double-blind, placebo-controlled trial of 1% Peldesine dermal cream applied twice daily for up to 24 weeks in 90 patients with patch and plaque-phase cutaneous T-cell lymphoma, the response rate was 28% (12/43) in the BCX-34 group compared to 24% (11/46) in the placebo vehicle group (P = 0.677) [1]. The 4% absolute difference was not statistically significant; however, the 24% placebo response rate in CTCL establishes an important baseline for future comparator trials [1].

Cutaneous T-cell Lymphoma Clinical Trial Topical Therapy

Human PK Parameters: Peldesine Terminal Half-Life and Dose Linearity

Peldesine exhibits linear pharmacokinetics over an oral dose range of 30 to 144 mg/m² in healthy volunteers, with a calculated terminal half-life of 3.5 ± 1.0 hours and absolute oral bioavailability of approximately 51% [1]. Steady-state blood concentrations are achieved by 24 hours with four or six times daily dosing [1]. Approximately 82% of absorbed intact drug is recovered in urine within 24 hours [1].

Pharmacokinetics Human Oral Dosing

Peldesine Optimal Research Applications Based on Differentiated Evidence


Moderate-Potency PNP Inhibition for Graded T-Cell Immunosuppression Studies

Researchers requiring partial or graded PNP inhibition rather than complete pathway shutdown should select Peldesine over ultra-potent analogs like Forodesine. With a human RBC PNP IC50 of 36 nM and T-cell proliferation IC50 of 800 nM, Peldesine provides a 23- to 75-fold lower enzymatic potency than Forodesine (IC50 0.48-1.57 nM) and up to 100-fold lower functional T-cell suppression [1]. This moderate potency profile is valuable for dose-response studies examining thresholds for T-cell selective immunosuppression and for experimental systems where complete PNP blockade would preclude meaningful pharmacodynamic assessment [2].

High Oral Bioavailability Rodent Pharmacology Models

Peldesine achieves 76% oral bioavailability in rats, a ~1.2-fold advantage over Forodesine's 63% oral bioavailability in mice [1]. This higher rodent oral exposure, combined with demonstrated in vivo target engagement (98% ex vivo RBC PNP suppression at 3 hours following 100 mg/kg p.o. in rats), makes Peldesine the preferred PNP inhibitor reference compound for rat-based pharmacology studies where maximizing oral exposure is a primary experimental objective [2].

Topical PNP Inhibition Research and Formulation Development

Peldesine is uniquely positioned as a reference standard for topical PNP inhibition research, having been evaluated in a Phase 3 clinical trial as a 1% dermal cream formulation for cutaneous T-cell lymphoma [1]. The trial established a 28% response rate with Peldesine versus 24% with placebo vehicle (P = 0.677), providing the only published placebo-controlled efficacy dataset for a topical PNP inhibitor [1]. Formulation scientists developing novel topical PNP inhibitor delivery systems can use Peldesine as a benchmark compound, leveraging existing dermal penetration data and clinical formulation precedent [2].

In Vitro T-Cell Selectivity and IL-2-Independent Mechanism Studies

Peldesine demonstrates T-cell selectivity in vitro: at concentrations up to 50 µM with 10 µM dGuo, it completely inhibits Jurkat T-cell proliferation at <10 µM while showing no effect on B-cell proliferation [1]. Furthermore, Peldesine suppresses T-cell immune reactions in an IL-2-independent manner, suggesting it affects late-phase rather than early-stage T-cell activation [1]. Researchers investigating T-cell-selective immunosuppressive mechanisms distinct from IL-2 pathway modulation should select Peldesine, as this IL-2-independent profile is a documented differentiation point within the PNP inhibitor class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peldesine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.